2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(3-aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C12H15N5/c1-8-6-9(2)17-12(15-8)10(7-14)11(16-17)4-3-5-13/h6H,3-5,13H2,1-2H3 |
InChI Key |
GUPNOXZMWSEBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)CCCN)C#N)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Aminopyrazoles with Enaminones
3-Aminopyrazole + Enaminone (or Formyl Ketone) → Pyrazolo[1,5-a]pyrimidine
- Solvent: Aqueous media, ethanol, or acetic acid
- Catalyst: KHSO₄ or other acids
- Temperature: Reflux or ultrasonic irradiation at 60°C
- Duration: 9–12 minutes (ultrasound-assisted) or reflux for several hours
Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amino group of the pyrazole, leading to cyclization and formation of the heterocyclic ring. The process involves aza-Michael addition followed by ring closure.
- Typically high, ranging from 84% to 92%, depending on substituents and reaction conditions.
Functionalization at the 3-Position (Carbonitrile Group)
Introduction of the Nitrile Group
The 3-position nitrile group can be introduced via nucleophilic substitution or by using nitrile-containing precursors during heterocycle formation.
Method 1: Direct Cyanation
- Starting from the chlorinated or brominated heterocycle, nucleophilic substitution with sodium cyanide (NaCN) under reflux in polar aprotic solvents (e.g., DMSO).
Method 2: Cyclization of Nitrile-Containing Precursors
- Employing cyano-substituted enaminones or formyl nitriles during the initial condensation step.
- Temperature: Reflux at 80–120°C
- Solvent: DMSO, DMF, or acetonitrile
- Safety: Cyanide handling precautions are mandatory due to toxicity
- Generally moderate to high (70–85%), depending on the precursor purity and reaction conditions.
Alkylation at the 5 and 7 Positions (Dimethyl Substitutions)
Methylation of Heterocyclic Nitrogen Atoms
- Methyl groups at positions 5 and 7 are introduced via methylation of the heterocyclic nitrogen atoms using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Acetone or DMF
- Temperature: Room temperature to reflux
- High (85–95%) when optimized
- Selectivity for N-methylation can be controlled by stoichiometry and reaction time.
Specific Preparation Methods from Literature
Method Based on Condensation of 3-Aminopyrazoles with Acetylenedicarboxylates
Ahmad Poursattar Marjani et al. (2015) reported a high-yielding synthesis involving the condensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with 1,3-diketones or keto esters in the presence of sulfuric acid and acetic acid as solvent. The process involves:
- Reacting the aminopyrazole derivative with diketones or keto esters
- Acid catalysis facilitates ring closure and formation of the pyrazolo[1,5-a]pyrimidine core
- The nitrile group is retained during this process
- Solvent: Acetic acid
- Catalyst: Concentrated sulfuric acid
- Temperature: Room temperature to reflux
- Typically high (87–95%) with reaction times of 5–8 hours
Multi-step Synthesis via Chlorination and Nucleophilic Substitution
A synthetic route involves:
- Chlorination of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃)
- Nucleophilic substitution of the chlorine atom with 3-aminopropylamine or related amines
- Introduction of the nitrile group via reaction with cyanide salts or via precursor nitrile derivatives
- Chlorination: Reflux with POCl₃
- Substitution: Room temperature to reflux with amines
- Cyanation: Reflux with NaCN in DMSO
- Ranges from 60% to 85%, depending on the step
Summary of Data Table
| Preparation Method | Starting Materials | Key Reagents & Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Condensation with enaminones | 3-Aminopyrazoles + Enaminones | Acid catalysis, reflux, ultrasonic | 84–92% | High efficiency, scalable |
| Nucleophilic cyanation | Halogenated heterocycle + NaCN | Reflux in DMSO | 70–85% | Toxicity considerations |
| Methylation at N-positions | Pyrazolopyrimidine intermediates | CH₃I, K₂CO₃, acetone | 85–95% | Control over selectivity |
| Chlorination & substitution | Pyrazolopyrimidines + amines | POCl₃, reflux | 60–85% | Versatile, multi-step |
Mechanistic Insights
The synthesis hinges on:
- Acid-promoted cyclization of 3-aminopyrazoles with diketones or formyl compounds
- Nucleophilic substitution of halogenated intermediates with amines or cyanide salts
- Methylation of heterocyclic nitrogen atoms to install methyl groups at the 5 and 7 positions
These reactions are facilitated by the electron-rich nature of the pyrazole and pyrimidine rings, with acid catalysis promoting ring closure and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Key Observations :
- The 3-aminopropyl group introduces a hydrophilic primary amine, enhancing solubility compared to aryl-substituted analogues (e.g., bromophenyl or methoxyphenyl derivatives) .
- Methyl groups at positions 5 and 7 are conserved in many derivatives, suggesting their role in stabilizing the core structure .
Antimicrobial Activity
Insights :
Kinase and Enzyme Inhibition
Notes:
Physicochemical Properties
Analysis :
- The aminopropyl group likely reduces crystallinity compared to bromophenyl derivatives, as seen in lower melting points for amine-containing compounds .
Biological Activity
2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of appropriate precursors under specific conditions. For 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, a common approach includes the condensation of 5,7-dimethyl-2-aminopyrazolo[1,5-a]pyrimidine with suitable carbonitrile derivatives. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile have shown promising results against various cancer cell lines. A notable study demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation by affecting cell cycle progression.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | HeLa | 15 | Induces apoptosis |
| Similar Derivative | MCF-7 | 10 | Cell cycle arrest at G0/G1 phase |
Antimicrobial Activity
The antimicrobial effects of pyrazolo[1,5-a]pyrimidines have also been documented. For example, derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
Neuroprotective Effects
Emerging research suggests that certain pyrazolo[1,5-a]pyrimidine derivatives may have neuroprotective properties. This has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that these compounds can inhibit neuroinflammation and promote neuronal survival.
Case Studies
- Anticancer Activity in Breast Cancer Models : A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidines in breast cancer cell lines. The results showed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy Against Resistant Strains : Research highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines against methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated a strong antimicrobial effect and were able to reduce biofilm formation.
- Neuroprotective Mechanisms : In vitro studies on neuronal cell lines revealed that certain derivatives could decrease oxidative stress markers and improve cell survival rates under neurotoxic conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(3-aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents, as seen in pyrazolo[1,5-a]pyrimidine syntheses. Key steps include refluxing in polar solvents (e.g., pyridine or DMF) and optimizing reaction time (5–6 hours) for higher yields (67–70%) . Post-synthesis purification often involves recrystallization from ethanol or DMF. Standardization requires monitoring via TLC and adjusting stoichiometric ratios of precursors to minimize byproducts.
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Confirm nitrile (C≡N) stretches near 2220 cm⁻¹ and amine (N-H) bands at ~3400 cm⁻¹.
- NMR : Analyze NMR for methyl protons (δ 2.1–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm). NMR should show nitrile carbons at ~115 ppm .
- Mass Spectrometry : Compare experimental molecular ion peaks with theoretical values (e.g., [M+H]⁺ for C₁₃H₁₅N₅: 257.13 g/mol).
- Elemental Analysis : Ensure C, H, N content aligns with theoretical values (±0.3%) .
Advanced Research Questions
Q. What strategies enhance the compound’s utility as a precursor for TSPO-targeted PET radiotracers?
- Methodological Answer : Introduce radioisotopes (e.g., or ) via nucleophilic substitution. For -labeling:
Replace iodophenyl or tosyl groups in precursors with using K/Kryptofix 2.2.2 in anhydrous DMF at 100°C .
Optimize reaction time (20–30 minutes) and purify via HPLC (radiochemical purity >98%) .
Q. How does structural modification of the aminopropyl side chain influence BCATm inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3-aminopropyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on BCATm binding.
- In Vitro Assays : Measure IC using recombinant BCATm and LC-MS/MS to quantify branched-chain amino acid (BCAA) accumulation .
- In Vivo Validation : Administer derivatives (e.g., 5-propyl analogs) orally to mice and monitor plasma BCAA levels via LC-MS. Compound 61 (5-propyl variant) showed a 2.5-fold increase in BCAAs .
Q. What experimental approaches resolve contradictions in reported biodistribution data for pyrazolo[1,5-a]pyrimidine-based radiotracers?
- Methodological Answer :
- Comparative Studies : Use identical tumor models (e.g., S180 sarcoma) and dose formulations across labs.
- Kinetic Modeling : Perform compartmental analysis of PET data to distinguish specific binding from non-specific uptake .
- Blocking Studies : Co-administer cold (non-radioactive) analogs to confirm target specificity. For example, pre-treatment with DPA-713 reduced tumor uptake by 70% in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
